molecular formula C17H20ClN3O3S B606217 Bms 182874 hydrochloride CAS No. 1215703-04-0

Bms 182874 hydrochloride

Cat. No.: B606217
CAS No.: 1215703-04-0
M. Wt: 381.9 g/mol
InChI Key: UZZFRNZGYDOBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS 182874 hydrochloride is a potent, orally active, and highly selective non-peptide endothelin receptor antagonist targeting the ETA subtype. It exhibits a Ki value of 48 nM for ETA receptors and demonstrates >1,000-fold selectivity over ETB receptors . Its pharmacological profile includes inhibition of endothelin-1 (ET-1)-induced vasoconstriction and blood pressure elevation in rodent models. In a hypertensive rat model, oral administration of BMS 182874 (100 mg/kg) reduced arterial pressure by 25%, with effects sustained for up to 24 hours . The compound also inhibits ET-1-induced contractions in murine colonic longitudinal muscle . Its solubility in DMSO is 55 mg/mL (159.23 mM), facilitating experimental use .

Properties

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFRNZGYDOBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Weight381.88 g/mol
Solubility (DMSO)100 mM
Purity (HPLC)≥98%
Storage ConditionsRoom temperature (RT)
CAS Number1215703-04-0

Purification Methods :

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).

  • Recrystallization : Methanol or ethanol/water mixtures.

Formulation Strategies for In Vivo Studies

This compound is orally bioavailable, necessitating stable formulations for preclinical studies.

Table 2: In Vivo Formulation Protocol

ComponentVolume (μL)Role
DMSO Master LiquidVariablePrimary solvent
PEG 30030%Co-solvent
Tween 8010%Surfactant
ddH<sub>2</sub>O60%Aqueous phase

Procedure :

  • Dissolve this compound in DMSO at 5 mg/mL (warming to 37°C if necessary).

  • Sequentially add PEG 300, Tween 80, and water with vortex mixing.

  • Centrifuge to remove particulates; administer orally at 100 μM/kg.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).

  • Retention Time : 8.2 minutes.

Nuclear Magnetic Resonance (NMR) :

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, naphthalene), 2.98 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), 2.35 (s, 3H, isoxazole-CH<sub>3</sub>).

Challenges and Optimization

  • Sulfonamide Stability : Hydrolytic degradation under acidic conditions necessitates anhydrous reaction environments.

  • Salt Formation : Excess HCl leads to hygroscopicity; controlled gas introduction ensures stoichiometric conversion.

  • Scalability : Batch sizes >100 g require optimized cooling rates during crystallization to prevent oiling out .

Chemical Reactions Analysis

BMS 182874 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

BMS 182874 hydrochloride is widely used in scientific research due to its selective antagonism of endothelin ETA receptors. Some of its applications include:

    Chemistry: Used to study the chemical properties and reactions of endothelin receptor antagonists.

    Biology: Employed in cellular studies to understand the role of endothelin receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting endothelin receptors.

Mechanism of Action

BMS 182874 hydrochloride exerts its effects by selectively binding to endothelin ETA receptors, thereby inhibiting the action of endothelin-1, a potent vasoconstrictor. This inhibition leads to a reduction in vascular resistance and blood pressure. The compound’s high selectivity for ETA receptors over ETB receptors makes it a valuable tool for studying the specific pathways and effects mediated by ETA receptors .

Comparison with Similar Compounds

Pharmacological Profiles

Compound Receptor Target Ki/IC50 (ETA) Selectivity (ETA:ETB) Key In Vivo Effects
BMS 182874 ETA Ki = 48 nM >1,000-fold Reduces arterial pressure in hypertensive rats; oral efficacy
FR 139317 ETA pKb = 6.4 Moderate No effect on ET-1 potency in normotensive rats; abolishes ET-1 response in hypoxic pulmonary arteries
Bosentan ETA/ETB (mixed) pKb = 5.84–6.11 Non-selective Inhibits SX6c (ETB agonist) in rat pulmonary arteries; limited efficacy in pulmonary hypertension models
SB 209670 ETA/ETB (mixed) pKb = 7.36–7.39 Moderate Broadly inhibits ET-1 in normotensive and hypoxic vessels; lacks oral bioavailability
BQ-788 ETB pKb = 6.68–7.22 ETB-selective Inhibits ET-3 and SX6c; no effect on ET-1 alone

Selectivity and Mechanism

  • BMS 182874 stands out for its exceptional ETA selectivity (>1,000-fold), minimizing off-target ETB effects, which are associated with adverse outcomes like fluid retention .
  • Bosentan and SB 209670 are non-selective, limiting their use in conditions requiring precise ETA blockade.
  • BQ-788 is ETB-specific, making it a tool compound for studying ETB-mediated pathways but irrelevant for ETA-driven hypertension.

In Vivo Efficacy

  • BMS 182874’s oral activity and sustained blood pressure reduction contrast with SB 209670, which requires intravenous administration .
  • FR 139317 shows context-dependent effects: it fails to modulate ET-1 potency in normotensive rats but reverses ET-1 hypersensitivity in hypoxic pulmonary vessels .

Biological Activity

BMS 182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ET-A) receptor. Its biological activity has been extensively studied, particularly concerning its role in various cellular processes and potential therapeutic applications. This article summarizes the compound's pharmacological properties, mechanisms of action, and findings from relevant research studies.

Overview of this compound

  • Chemical Structure : this compound is characterized by the molecular formula C₁₇H₁₉N₃O₃S·HCl, with a molecular weight of approximately 367.88 g/mol.
  • CAS Number : 1215703-04-0.

BMS 182874 acts primarily as a competitive antagonist at the ET-A receptors, exhibiting over 1000-fold selectivity for ET-A over ET-B receptors. This selectivity is crucial for its application in research and potential therapeutic uses, particularly in conditions where endothelin signaling is implicated.

Key Mechanisms:

  • Calcium Mobilization Inhibition : BMS 182874 inhibits endothelin-1 (ET-1) induced calcium mobilization in various cell types. The inhibition constant (K_i) for ET-A receptors is reported at approximately 48 nM in CHO cells and 61 nM in rat vascular smooth muscle cells .
  • Inhibition of Inositol Phosphate Accumulation : The compound also suppresses ET-1-stimulated inositol phosphate accumulation, indicating its role in intracellular signaling pathways related to vascular smooth muscle contraction .

Pharmacokinetics

BMS 182874 demonstrates excellent oral bioavailability, reported to be nearly 100% , which suggests minimal first-pass metabolism. This characteristic makes it suitable for oral administration in both experimental and potential clinical settings .

In Vitro Studies

  • BMS 182874 has been shown to effectively inhibit ET-A receptor-mediated responses in vitro, including:
    • Calcium mobilization assays with an IC₅₀ of approximately 331.2 nM .
    • Inhibition of vasoconstriction responses in isolated blood vessels, demonstrating its functional antagonism against ET-A receptors .

In Vivo Studies

  • Studies involving hyperlipidemic hamsters indicated that treatment with BMS 182874 resulted in decreased fatty streak formation by reducing macrophage-foam cell numbers and sizes, suggesting a protective cardiovascular effect .

Comparative Analysis with Similar Compounds

CompoundTypeSelectivityK_i (nM)Oral Bioavailability
BMS 182874 Non-peptide antagonist>1000-fold for ET-A over ET-B48 (CHO), 61 (VSM)~100%
Bosentan Dual antagonistModerateVariesModerate
Ambrisentan Selective antagonistHighVariesHigh
Macitentan Dual antagonistModerateVariesHigh

Case Studies

  • Hypertension Management : In a study examining the effects of BMS 182874 on hypertensive models, it was found to significantly lower blood pressure through its antagonistic action on ET-A receptors, supporting its potential use in treating hypertension .
  • Vascular Remodeling : Research indicated that BMS 182874 could mitigate vascular remodeling associated with chronic diseases by inhibiting smooth muscle cell proliferation mediated by endothelin signaling pathways .

Q & A

Q. What is the mechanism of action of BMS 182874 hydrochloride as an endothelin receptor antagonist, and how can its selectivity for ETA over ETB receptors be experimentally validated?

this compound is a non-peptide, competitive antagonist of the endothelin ETA receptor. Its selectivity is demonstrated by a 1,000-fold higher affinity for ETA (Ki = 48 nM) compared to ETB receptors . Methodologically, selectivity can be validated using:

  • Radioligand binding assays with labeled endothelin-1 (ET-1) in recombinant ETA/ETB receptor-expressing cell lines .
  • Functional studies in isolated tissues (e.g., rat aortic rings for ETA; rabbit pulmonary arteries for ETB) to measure inhibition of ET-1-induced contractions .

Q. What in vivo models are appropriate for studying the antihypertensive effects of this compound?

BMS 182874 is validated in:

  • DOCA-salt hypertensive rats : Oral administration reduces arterial pressure, making it a model for studying salt-sensitive hypertension .
  • Chronic hypoxia-induced pulmonary hypertension : Used to assess receptor-specific vascular remodeling by comparing ETA/ETB-mediated responses in control vs. hypoxic rats .

Q. How should researchers quantify the potency of this compound in functional assays?

Potency is determined via:

  • pEC50/pKb values : Measure agonist concentration-response curves (e.g., ET-1-induced vasoconstriction) before and after antagonist application. For example, BMS 182874 increased the potency of ET-1 in control rat pulmonary arteries (pEC50 shift) but not in hypoxic models .
  • In vivo blood pressure monitoring : Use telemetry or tail-cuff systems in hypertensive models to correlate dosage with arterial pressure reduction .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on BMS 182874’s receptor antagonism in different disease models?

Discrepancies in receptor effects (e.g., increased ET-1 potency in control rats vs. no effect in hypoxic rats ) require:

  • Model stratification : Compare receptor density (via qPCR/Western blot) and coupling efficiency (e.g., G-protein activity assays) across disease states.
  • Dose-response refinement : Test higher antagonist concentrations (e.g., 10 μM BMS 182874 + 1 μM BQ-788) to unmask ETB-mediated effects in hypoxic vessels .

Q. What methodological approaches resolve discrepancies in reported Ki/IC50 values for this compound?

Variations in potency values (e.g., Ki = 48 nM vs. 0.055 μM ) may arise from:

  • Assay conditions : Differences in temperature, pH, or endothelin isoform (ET-1 vs. ET-3).
  • Tissue specificity : Use standardized protocols (e.g., CHO-K1 cells expressing human ETA receptors) for cross-study comparability .

Q. How do endothelin receptor interactions change in pulmonary hypertension, and how should this guide experimental design?

In chronic hypoxia, ETA receptor dominance increases, altering antagonist efficacy. Researchers should:

  • Profile receptor subtypes : Use selective agonists (e.g., sarafotoxin S6c for ETB) and antagonists (BQ-788 for ETB) to isolate contributions .
  • Assess downstream signaling : Measure IP3 accumulation or ERK phosphorylation to link receptor blockade to functional outcomes .

Q. What are the implications of combining BMS 182874 with dual ETA/ETB antagonists (e.g., bosentan) in experimental models?

Co-administration studies reveal:

  • Synergistic effects : Bosentan + BMS 182874 abolished ET-1 responses in hypoxic rats, suggesting dual blockade improves efficacy in remodeled vasculature .
  • Dose optimization : Use isobolographic analysis to identify non-additive interactions and minimize off-target effects.

Q. What translational challenges arise when extrapolating preclinical data on BMS 182874 to human studies?

Key considerations include:

  • Species differences : Human ETA receptors may exhibit lower antagonist affinity than rodent receptors. Validate findings in human pulmonary artery smooth muscle cells .
  • Pharmacokinetics : Monitor oral bioavailability and metabolite activity using LC-MS/MS in primate models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.